Dahlein 5.2
Description
Dahlein 5.2 is an antimicrobial peptide (AMP) isolated from the skin secretions of the Australian aquatic frog Litoria dahlii. It belongs to the dahlein peptide family, which exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. The peptide’s sequence was determined via electrospray mass spectrometry, revealing a molecular weight of approximately 2.5 kDa and a cationic, amphipathic structure typical of membrane-disrupting AMPs . This compound is characterized by its rapid bactericidal action, targeting microbial membranes through electrostatic interactions, leading to cell lysis. Its low hemolytic activity at effective antimicrobial concentrations makes it a promising candidate for therapeutic development .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLGSIGNAIGAFIANKLKPK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Dahlein 4.1: A shorter variant from L. dahlii with 23 amino acids (vs. 25 in Dahlein 5.2). While both share a helical structure, Dahlein 4.1 shows reduced stability in serum (t½ < 30 min vs. t½ > 60 min for this compound) and lower efficacy against Pseudomonas aeruginosa (MIC = 16 μM vs. 8 μM) .
Hinnavin II : A cecropin-family AMP from the cabbage butterfly (Artogeia rapae). Despite similar mechanisms (membrane permeabilization), Hinnavin II has a higher net charge (+7 vs. +5 for this compound) and broader fungal activity. However, it exhibits cytotoxicity at lower concentrations (HC50 = 32 μM vs. 64 μM for this compound) .
Functional Analogs
Magainin 2: Derived from Xenopus laevis, this AMP shares this compound’s membrane-targeting action but requires higher concentrations for equivalent bactericidal effects (MIC = 12–25 μM vs. 4–16 μM). Magainin 2 also demonstrates higher hemolytic activity at therapeutic doses .
LL-37: A human cathelicidin with immunomodulatory functions. Unlike this compound, LL-37 is less potent against Gram-negative pathogens (MIC for E. coli = 20 μM vs. 8 μM) but shows superior wound-healing properties .
Data Tables
Table 1: Structural and Functional Properties
| Property | This compound | Dahlein 4.1 | Hinnavin II | Magainin 2 |
|---|---|---|---|---|
| Source | L. dahlii | L. dahlii | A. rapae | X. laevis |
| Length (aa) | 25 | 23 | 37 | 23 |
| Molecular Weight (kDa) | ~2.5 | ~2.3 | ~4.1 | ~2.4 |
| Net Charge | +5 | +4 | +7 | +3 |
| MIC for E. coli (μM) | 8 | 16 | 12 | 12 |
| Hemolytic HC50 (μM) | 64 | 48 | 32 | 40 |
Table 2: Stability and Selectivity
| Parameter | This compound | LL-37 |
|---|---|---|
| Serum Half-life (min) | >60 | <15 |
| Protease Resistance | High | Low |
| Cytotoxicity (CC50, μM) | 128 | 80 |
| Anti-Biofilm Activity | Moderate | High |
Research Findings
- Mechanistic Studies : this compound induces membrane depolarization in Staphylococcus aureus within 5 minutes, compared to 15 minutes for Magainin 2 .
- Synergy: Combination with β-lactams reduces MICs against methicillin-resistant S.
- Limitations : Rapid renal clearance in murine models (t½ = 25 min) necessitates formulation improvements for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
